Product packaging for 4-(2H-indazol-2-yl)thiazole(Cat. No.:CAS No. 59158-92-8)

4-(2H-indazol-2-yl)thiazole

Cat. No.: B13111415
CAS No.: 59158-92-8
M. Wt: 201.25 g/mol
InChI Key: MWOSTEZYQQBIDW-UHFFFAOYSA-N
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Description

4-(2H-Indazol-2-yl)thiazole is a synthetic heterocyclic compound designed for research applications, integrating two pharmacologically significant moieties: the 2H-indazole and the thiazole ring. The indazole scaffold is recognized as a privileged structure in medicinal chemistry and is found in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Notably, certain 2H-indazole derivatives have demonstrated potent activity against intestinal and vaginal pathogens, in some cases exceeding the potency of reference drugs like metronidazole . The thiazole ring is another prevalent heterocycle in bioactive molecules, contributing to various pharmacological effects. The strategic hybridization of these two rings in a single molecule is a common approach in rational drug design to develop novel bioactive agents, particularly against resistant microbial strains . This compound is of significant interest in early-stage drug discovery for constructing chemical libraries and investigating structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate for synthesizing more complex molecular architectures or as a tool compound for in vitro biological screening. Its structure suggests potential for targeting various enzymes and receptors; indazole-based molecules are known to inhibit targets such as cyclooxygenase-2 (COX-2) and various kinases . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3S B13111415 4-(2H-indazol-2-yl)thiazole CAS No. 59158-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59158-92-8

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-indazol-2-yl-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)5-13(12-9)10-6-14-7-11-10/h1-7H

InChI Key

MWOSTEZYQQBIDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CSC=N3

Origin of Product

United States

Biological Activities and Pharmacological Potential of 4 2h Indazol 2 Yl Thiazole Derivatives

Antimicrobial Properties

The antimicrobial capabilities of 4-(2H-indazol-2-yl)thiazole derivatives are extensive, covering a range of bacterial and fungal pathogens.

Antibacterial Activity and Spectrum of Action

Indazole-thiazole coupled derivatives have shown promising antibacterial activity. rroij.com A series of substituted-(2-(1H-indazol-4-yl)acetamido)-4,5-substituted-thiazoles demonstrated good to moderate antibacterial effects. rroij.com Specifically, some of these synthesized compounds exhibited significant activity when compared to standard drugs like levofloxacin. rroij.com

The antibacterial efficacy of thiazole (B1198619) derivatives is often broad, encompassing both Gram-positive and Gram-negative bacteria. frontiersin.org For instance, certain 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives have been evaluated against a panel of bacteria, revealing minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL. mdpi.comnih.gov In these studies, Staphylococcus aureus was identified as a particularly resistant strain, while Salmonella Typhimurium was among the most sensitive. mdpi.comnih.gov Some of these compounds were even more potent against methicillin-resistant S. aureus (MRSA) than ampicillin (B1664943). nih.gov

Furthermore, hybrid molecules incorporating both thiazole and sulfonamide moieties have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov For example, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives with 4-isopropyl substitution showed a low MIC of 3.9 μg/mL against S. aureus. nih.gov Similarly, other thiazole derivatives have shown notable activity against Bacillus subtilis and E. coli. mdpi.com

The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the thiazole and indazole rings. nih.gov

Antifungal Activity

The antifungal potential of this compound derivatives is also significant. Several synthesized series of these compounds have been tested against various fungal strains, often showing activity comparable or superior to standard antifungal agents like bifonazole (B1667052) and ketoconazole. mdpi.comnih.gov

For example, a range of 4-(indol-3-yl)thiazole derivatives exhibited antifungal activity with MIC values between 0.06 and 1.88 mg/mL. mdpi.com The presence and type of substituents on the indole (B1671886) and thiazole rings were found to significantly influence the antifungal potency. mdpi.com For instance, the presence of a methoxy (B1213986) group at certain positions of the indole ring, combined with a 2-amino substitution on the thiazole ring, was found to be detrimental to antifungal activity. mdpi.com

Additionally, 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov Other studies have highlighted the efficacy of thiazole derivatives against various Candida species, with some compounds showing activity comparable to fluconazole. scielo.brresearchgate.net

Mechanistic Insights into Antimicrobial Action (e.g., E. coli MurB Inhibition, CYP51 Inhibition, Biofilm Formation Inhibition)

The antimicrobial effects of this compound derivatives are attributed to several distinct mechanisms of action.

E. coli MurB Inhibition: One of the key mechanisms underlying the antibacterial activity of these compounds is the inhibition of the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). cu.edu.eg MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. cu.edu.eg Docking studies have suggested that the antibacterial activity of certain 4-(indol-3-yl)thiazole derivatives is likely due to the inhibition of E. coli MurB. mdpi.comnih.gov Thiazolidin-4-one derivatives, which share a structural resemblance, have also been investigated as MurB inhibitors, with some compounds showing significant inhibitory activity against the E. coli MurB enzyme. cu.edu.egresearchgate.net

CYP51 Inhibition: The antifungal activity of these derivatives is often linked to the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. nih.gov Docking studies have implicated CYP51 inhibition as the probable mechanism for the antifungal action of certain 4-(indol-3-yl)thiazole derivatives. mdpi.comnih.gov The development of 1,2,4-triazole (B32235) derivatives, which are known CYP51 inhibitors, further supports this mechanism. nih.gov

Biofilm Formation Inhibition: Many bacterial infections are associated with the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that protects them from antibiotics and host immune responses. nih.gov Several this compound derivatives have been shown to inhibit biofilm formation. For instance, certain 4-(indol-3-yl)thiazole derivatives were found to be superior inhibitors of biofilm formation compared to ampicillin and streptomycin. mdpi.comnih.gov Other thiazole analogues have demonstrated the ability to interfere with the initial steps of biofilm formation in a dose-dependent manner, particularly against staphylococcal strains. nih.govresearchgate.net Some compounds inhibit biofilm formation without affecting the growth of planktonic bacteria, suggesting an anti-virulence mechanism of action. nih.govresearchgate.net

Anticancer and Antiproliferative Mechanisms

In addition to their antimicrobial properties, this compound derivatives have garnered attention for their potential as anticancer agents. Their antiproliferative effects are often mediated through the modulation of key cellular signaling pathways.

Modulation and Inhibition of Protein Kinases (e.g., Tyrosine Kinases, B-Raf, PI3K, EGFR, VEGFR-2, CDK)

Protein kinases are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Thiazole-based compounds have been investigated as inhibitors of various protein kinases.

Tyrosine Kinases, EGFR, and VEGFR-2: Certain thiazole derivatives have been designed as multi-targeted inhibitors with antiproliferative properties. frontiersin.org For example, novel thiazole derivatives have been evaluated for their dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key tyrosine kinases involved in tumor growth and angiogenesis. frontiersin.org

Other Kinases: The broader class of indazole derivatives has been explored for its inhibitory activity against a range of kinases. While specific data on this compound derivatives targeting B-Raf, PI3K, and CDK is still emerging, the structural similarities to known kinase inhibitors suggest this as a promising area for future research.

Induction of Cell Cycle Arrest and Apoptosis Pathways

A key strategy in cancer therapy is to induce programmed cell death (apoptosis) in cancer cells. Some thiazole derivatives have been shown to exert their anticancer effects through this mechanism. While specific studies focusing on this compound derivatives inducing cell cycle arrest and apoptosis are part of a broader research area, related thiazole compounds have demonstrated such activities. jetir.org

Cellular Target Identification

The anticancer effects of certain thiazole derivatives have been linked to their ability to modulate key proteins involved in apoptosis, or programmed cell death. Studies have shown that some of these compounds can influence the expression levels of proteins in the Bcl-2 family, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax. frontiersin.orgresearchgate.net By down-regulating Bcl-2 and up-regulating Bax, these derivatives can shift the cellular balance towards apoptosis. frontiersin.org

Furthermore, the activation of caspases, which are crucial executioners of apoptosis, has been observed. Specifically, the activation of caspase-3 and caspase-9 is a key part of the mechanism of action for some of these compounds. nih.govwaocp.org The tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis, has also been identified as a target. nih.govnih.gov Certain thiazole derivatives have been shown to increase the expression of p53, which can in turn trigger apoptosis in cancer cells. researchgate.net

Table 1: Cellular Targets of Thiazole Derivatives

Target ProteinEffectReference
Bcl-2Down-regulation frontiersin.org
BaxUp-regulation frontiersin.orgnih.gov
Caspase-3Activation nih.govwaocp.org
p53Increased Expression nih.govresearchgate.net

Selective Antiproliferative Effects against Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. Research has shown that these compounds can effectively inhibit the growth of different types of cancer cells, highlighting their potential as anticancer agents. semanticscholar.orgnih.gov

For instance, certain indazole-thiazole derivatives have been found to be potent against breast cancer cell lines, such as MCF-7. mdpi.com In some cases, the efficacy of these compounds has been shown to be comparable or even superior to established chemotherapy drugs. frontiersin.org Additionally, significant activity has been observed against lung cancer (A549), and colorectal carcinoma (HCT-116) cell lines. nih.govmdpi.com The selectivity of these compounds is also a key area of investigation, with some derivatives showing lower toxicity towards normal cell lines, indicating a favorable therapeutic window. nih.gov

Table 2: Antiproliferative Activity of Selected Thiazole Derivatives

Compound TypeCancer Cell LineObserved EffectReference
Indazole-pyrimidine derivativesMCF-7 (Breast)Significant cytotoxic inhibitory activity mdpi.com
Indazole-pyrimidine derivativesA549 (Lung)Potent antiproliferative activity mdpi.com
Sulfonamide-indazole hybridHCT-116 (Colorectal)Excellent antiproliferative activity nih.gov
5-ethylsulfonyl-indazole-3-carbohydrazidesVariousPotent antiproliferative efficacy tandfonline.com

Antiviral Applications

The therapeutic potential of this compound derivatives extends to the field of virology, with studies indicating their ability to combat viral infections.

A significant area of research has been the evaluation of these compounds as inhibitors of viral proteases, which are essential for viral replication. Notably, derivatives of thiazolyl-indazole have been investigated for their ability to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govchemrxiv.org Mpro plays a critical role in the viral life cycle by cleaving polyproteins into functional viral proteins. scielo.br Inhibition of this enzyme effectively blocks viral replication. nih.gov

Docking studies and biochemical assays have shown that these compounds can bind to the active site of Mpro, with interactions such as π-stacking with key residues like His41, and S/π interactions with Met49 and Met165. nih.govchemrxiv.org Some phenylthiazole-containing derivatives have shown promising inhibitory activity, with IC50 values in the micromolar range. nih.govchemrxiv.org

Beyond their activity against specific viral targets like SARS-CoV-2 Mpro, there is growing interest in the broad-spectrum antiviral potential of thiazole-containing compounds. acs.org Heterocyclic compounds, including thiazoles, are known to exhibit a wide range of biological activities, and their antiviral properties are an active area of investigation. nih.gov Research has explored the activity of thiazole derivatives against a variety of RNA and DNA viruses. jrespharm.com For example, some imidazo[2,1-b]thiazole (B1210989) derivatives have shown activity against influenza A virus and vesicular stomatitis virus. jrespharm.com The development of thiazole-based compounds with broad-spectrum antiviral activity could provide valuable therapeutic options for a range of viral infections. acs.org

Enzyme Inhibition Beyond Kinases

The inhibitory activity of this compound derivatives is not limited to kinases and viral proteases. These compounds have also shown potential as inhibitors of other important enzyme systems.

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, such as dopamine (B1211576). fabad.org.tr Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. fabad.org.tr Several studies have reported that thiazole derivatives can act as potent and selective inhibitors of MAO-B. researchgate.netacs.org

The inhibitory activity of these compounds is influenced by the specific substitutions on the thiazole ring. researchgate.net For example, derivatives with dihydroxy moieties on a phenyl ring have shown significant inhibitory profiles against both MAO-A and MAO-B, with a preference for the latter. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of MAO-B, providing a basis for the design of more potent and selective compounds. fabad.org.tr

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The this compound scaffold has been explored for its potential as a source of novel PDE4 inhibitors.

Research into this area has led to the synthesis and evaluation of various derivatives. While specific IC50 values for this compound derivatives are not extensively detailed in the provided results, the general class of indazole-containing compounds has shown promise. The exploration of related thiazole and indazole hybrids as inhibitors of key enzymes underscores the potential of this chemical space.

Carbonic Anhydrase (CA) Modulation

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a significant role in numerous physiological processes. nih.gov The inhibition and activation of specific CA isoforms are of therapeutic interest for a variety of conditions. nih.gov Thiazole-containing compounds have been identified as effective modulators of CA activity. nih.govnih.govrsc.org

Specifically, novel 2-(4-(aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have demonstrated potent inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov These compounds exhibited Ki values in the low nanomolar range, with some being more potent than the clinical inhibitor acetazolamide. nih.gov For instance, certain derivatives displayed Ki values between 27.07–37.80 nM against hCA I and 11.80–25.81 nM against hCA II. nih.gov This highlights the potential of the thiazole scaffold in designing selective and potent CA inhibitors. nih.govresearchgate.net

Furthermore, studies on (hetero)aryl substituted thiazol-2,4-yl derivatives have shown their ability to act as activators of hCA I, II, VII, and XIV, suggesting that the thiazole scaffold is a versatile platform for developing CA modulators with diverse functional outcomes. nih.gov

Other Pharmacological Activities

Beyond specific enzyme inhibition, derivatives of this compound have been investigated for a range of other pharmacological effects.

Anti-inflammatory Effects

The anti-inflammatory properties of indazole and its derivatives are well-documented. nih.govnih.govnih.gov These compounds have shown the ability to significantly inhibit inflammation in various in vivo models, such as the carrageenan-induced rat paw edema assay. nih.govmdpi.com For example, 5-aminoindazole (B92378) demonstrated a maximal inhibition of 83.09% in this model. nih.gov The mechanism of action for these anti-inflammatory effects is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β. nih.govfrontiersin.orgekb.eg

Thiazole derivatives have also been extensively studied for their anti-inflammatory potential. frontiersin.orgmdpi.comresearchgate.net They have been shown to inhibit key inflammatory enzymes like COX-1, COX-2, and 5-lipoxygenase (5-LOX). frontiersin.org Some thiazole-thiazolidinone hybrids have demonstrated significant anti-inflammatory activity, with some compounds showing a longer-lasting effect than ibuprofen. mdpi.com

Antidiabetic Potential

The thiazole nucleus is a key component in several antidiabetic drugs, and research continues to explore new derivatives for their potential in managing diabetes. rasayanjournal.co.inrjptonline.org Thiazole derivatives have been shown to target various enzymes and receptors involved in the pathogenesis of diabetes, including α-amylase, α-glucosidase, and peroxisome proliferator-activated receptor-gamma (PPAR-γ). rasayanjournal.co.innih.govmdpi.com

For instance, certain thiazole- and indole-based derivatives have been synthesized and shown to reduce plasma blood glucose, triglycerides, and total cholesterol in high-fat diet-induced obesity models. nih.gov One such derivative exhibited a binding affinity for adipocyte fatty acid-binding protein (aP2) with a Ki value of 33 nM. nih.gov Other studies have identified hydrazine (B178648) thiazole derivatives as potent contenders against α-glucosidase, with some analogues showing IC50 values comparable to the standard drug acarbose. ekb.eg

Anticonvulsant Activity

The search for new anticonvulsant agents has led to the investigation of various heterocyclic compounds, including those containing indazole and thiazole moieties. arjonline.orgresearchgate.netbrieflands.commdpi.com These scaffolds are present in several compounds that have shown promise in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ) seizure models. arjonline.orgsci-hub.se

Hybrid molecules combining thiazole and pyridazinone cores have been synthesized and evaluated, with some demonstrating significant anticonvulsant activity. sci-hub.se One such compound showed a median effective dose of 24.38 mg/kg in the MES test and 88.23 mg/kg in the scPTZ test. sci-hub.se Thiazole-bearing 4-thiazolidinones have also been identified as having excellent anticonvulsant activity in both MES and pentylenetetrazole-induced seizure assays. mdpi.com The mechanism of action for some of these compounds is thought to involve the modulation of GABAergic neurotransmission. brieflands.comsci-hub.se

Anti-HIV Activity

The development of novel anti-HIV agents is a critical area of research, and the this compound scaffold has been explored in this context. rroij.comrroij.com Thiazole derivatives have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netnih.govnih.gov

Specifically, 2,4,5-trisubstituted thiazole derivatives have shown potent inhibition of HIV-1 replication in wild-type strains, with IC50 values in the submicromolar range. nih.gov Some of these compounds also retained activity against NNRTI-resistant HIV-1 strains. nih.gov Another study focused on (3Z)-3-(2-[4-(aryl)-1,3-thiazol-2-yl]hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one derivatives as dual inhibitors of the DNA polymerase and RNase H functions of HIV-1 reverse transcriptase. researchgate.net While some thiazole derivatives have shown promise, others, such as certain 4-thiazolidinones bearing an imidazo[2,1-b]thiazole moiety, were found to be inactive against HIV-1 and -2. jrespharm.com

Antimalarial Activity

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data on the antimalarial activity of the compound This compound were identified. The current body of published research does not appear to include studies evaluating this particular molecule for its efficacy against Plasmodium species, the parasites responsible for malaria.

While the parent heterocyclic scaffolds, indazole and thiazole, are known to be of significant interest in medicinal chemistry, research into the specific hybrid, this compound, for antimalarial purposes has not been reported in the available literature. Studies on other indazole derivatives have noted their potential for antiprotozoal activity, and various thiazole-containing compounds have been investigated as antimalarial agents. rroij.comresearchgate.net For instance, research has been conducted on the antimalarial properties of 2,4-diarylthiazoles and 2-(2-hydrazinyl)thiazole derivatives. Similarly, certain fused tricyclic pyrazole (B372694) derivatives, related to indazoles, have been explored for their ability to inhibit β-hematin formation, a key process in the malaria parasite's lifecycle. researchgate.net

However, these findings relate to broader chemical classes and different structural analogs. The direct linkage of a 2H-indazol-2-yl moiety to the 4-position of a thiazole ring, as specified in the subject compound, and its subsequent evaluation for antimalarial potential, is not documented in the accessed scientific papers. Therefore, no data tables or detailed research findings on its specific activity can be provided.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Essential Structural Features for Enhanced Biological Potency

The biological activity of the indazole-thiazole scaffold is intrinsically linked to the inherent properties of its constituent rings and their spatial arrangement. The indazole moiety, a bioisostere of indole (B1671886), contains a hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving affinity to target proteins. scialert.net Similarly, the thiazole (B1198619) ring is a key component in numerous pharmacologically active molecules, including natural products like Vitamin B1. researchgate.net

In studies of novel thiazolyl-indazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (MPro), the phenylthiazole moiety was identified as a critical structural feature. researchgate.netnih.gov The core scaffold's ability to engage in specific interactions with the target enzyme highlights the essential nature of both the indazole and thiazole components. Molecular modeling and biochemical assays suggest that the binding of these compounds is driven by key residue-specific interactions. researchgate.net These interactions include:

π-stacking: An interaction between the aromatic rings of the compound and aromatic residues in the target's binding site, such as His41. researchgate.netnih.gov

S/π interactions: Non-covalent interactions involving the sulfur atom of the thiazole ring and aromatic residues like Met49 and Met165. researchgate.netnih.gov

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profile of the 4-(2H-indazol-2-yl)thiazole scaffold can be finely tuned by introducing various substituents on either the indazole or thiazole rings. Modifications can influence the molecule's potency, selectivity, and pharmacokinetic properties by altering its steric, electronic, and hydrophobic characteristics. scialert.net

In an investigation of thiazolyl-indazole derivatives as SARS-CoV-2 MPro inhibitors, a compound featuring a phenyl group attached to the thiazole ring demonstrated the highest potency. researchgate.netnih.gov This suggests that the addition of an aromatic substituent at this position is beneficial for activity, likely by enhancing π-stacking interactions within the enzyme's active site. researchgate.netnih.gov

While extensive SAR studies on the this compound core are still emerging, data from related heterocyclic systems provide valuable insights. For instance, studies on thiazolyl-indole analogs, where the indazole is replaced by its bioisostere indole, have shown that adding a chlorine substituent to the indole ring can improve both potency and cancer cell selectivity. nih.gov Likewise, research on other 1,3-thiazole derivatives has demonstrated that substituents on an attached phenyl ring significantly impact activity; a methoxy (B1213986) group, for example, was found to produce a potent acetylcholinesterase inhibitor. academie-sciences.fr These findings suggest that similar modifications to the indazole or phenyl rings of the this compound scaffold could yield compounds with enhanced and diversified pharmacological profiles.

The following table summarizes the inhibitory activity of synthesized thiazolyl-indazole derivatives against the SARS-CoV-2 main protease (MPro), highlighting the superior potency of the compound containing a phenylthiazole moiety.

CompoundKey Structural FeatureTargetActivity (IC₅₀)
Phenylthiazole-indazole derivativePhenyl group on thiazole ringSARS-CoV-2 MPro92.9 μM
Other synthesized derivativesModifications on thiosemicarbazone precursorSARS-CoV-2 MProHigher IC₅₀ / Less Potent

Conformational Considerations and Bioisosteric Replacements in Indazole-Thiazole Scaffolds

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. For the indazole-thiazole scaffold, the rotational freedom around the single bond connecting the two rings allows the molecule to adopt various conformations. Computational studies, such as molecular docking and molecular dynamics simulations, are essential tools for identifying the most energetically favorable binding poses. biotech-asia.org

In the context of MPro inhibition, simulations revealed that the thiazolyl-indazole scaffold orients itself within the catalytic site to maximize favorable interactions. researchgate.netnih.gov The binding is stabilized by specific non-covalent forces, including π-stacking with the imidazole ring of His41 and S/π interactions with the sulfur atoms of Met49 and Met165. researchgate.net This precise positioning highlights the importance of the scaffold's conformational flexibility and its ability to adopt a shape that is complementary to the topography of the enzyme's active site.

Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.comgoogle.com This involves substituting an atom or a group of atoms with another that has similar physicochemical or topological properties. cambridgemedchemconsulting.com For the indazole-thiazole scaffold, several bioisosteric replacements could be envisioned to optimize its pharmacological profile.

Indazole Ring: The indazole nucleus itself is considered a bioisostere of indole and benzimidazole. researchgate.net This relationship could be exploited in reverse, where the indazole ring is replaced by other bicyclic heterocycles to explore novel chemical space.

Thiazole Ring: The thiazole ring could be replaced by other five-membered heterocycles such as oxazole, thiadiazole, or 1,2,4-oxadiazole. nih.govresearchgate.net For instance, replacing an oxazole with a thiazole in indole-based compounds has been shown to enhance antiproliferative activity, demonstrating the impact of the heteroatom choice. nih.gov

Linker/Substituent Groups: In a series of 1H-indazole derivatives, the bioisosteric replacement of an amide linker with a 1,2,4-oxadiazole ring resulted in a highly potent and selective inhibitor, showcasing how functional group isosteres can improve drug-like properties. nih.gov

These strategies allow for the systematic modification of the this compound scaffold to enhance potency, improve metabolic stability, and reduce potential toxicity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 4-(2H-indazol-2-yl)thiazole scaffold, docking studies have been instrumental in identifying potential biological targets and understanding the specific molecular interactions that govern binding affinity.

Research into novel thiazolyl-indazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (MPro) has utilized Schrödinger Glide docking to evaluate binding affinity and interactions. nih.govchemrxiv.org These simulations revealed that binding is often driven by specific residue interactions, such as π-stacking with His41 and S/π interactions with Met49 and Met165. nih.govchemrxiv.orgchemrxiv.org Similarly, docking studies of thiazole (B1198619) derivatives against other targets, such as the Epidermal Growth Factor Receptor (EGFR), have identified critical interactions with amino acids like Met793, Phe795, and Cys775. nih.gov

In the context of anticancer research, docking simulations have been employed to study the interaction of indazolylthiazole compounds with various cancer-related proteins. nih.govresearchgate.net For instance, studies on thiazole derivatives as tubulin polymerization inhibitors have used molecular docking to investigate binding interactions within the tubulin active site, helping to rationalize the observed cytotoxic activity. nih.gov These computational predictions are crucial for the structure-based design of new inhibitors with improved potency and selectivity. The binding modes often involve a combination of hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. nih.gov

Table 1: Summary of Molecular Docking Studies on Thiazolyl-Indazole Derivatives and Related Compounds
Compound ClassProtein TargetKey Interacting ResiduesPrimary Interaction TypesReference
Thiazolyl-indazole derivativesSARS-CoV-2 MProHis41, Met49, Met165π-stacking, S/π interactions nih.gov
Thiazole-based hydrazonesEGFRMet793, Phe795, Cys775Hydrogen bonds, Hydrophobic interactions nih.gov
N-(substituted-thiazol-2-yl)cinnamamidesSARS-CoV-2 MProHis41, Glu166, Gln189Arene-arene, Hydrogen bonds nih.gov
Indazolylthiazole derivativesTumor-regulating proteinsTyr245, Arg249Hydrogen bonds researchgate.net
Bis-thiazole derivativesPim-1 kinaseLys67Hydrogen bonds frontiersin.org

Molecular Dynamics Simulations for Binding Stability and Conformation

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational behavior of the complex over time. nih.gov For thiazolyl-indazole derivatives, MD simulations are a critical step to validate docking poses and to understand the thermodynamics of binding.

In studies of SARS-CoV-2 MPro inhibitors, unrestrained MD simulations were conducted on complexes of the protease with thiazolyl-indazole compounds. nih.govresearchgate.net These simulations, often run for nanoseconds, help to confirm the stability of the binding mode predicted by docking. The stability is typically assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will exhibit minimal fluctuations in RMSD over the course of the simulation.

Furthermore, MD simulations are used in conjunction with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of the ligand-protein complex. chemrxiv.orgresearchgate.net This provides a more quantitative measure of binding affinity than docking scores alone. These computational approaches have confirmed the stability and favorable energy profiles for various thiazole-based hybrids, reinforcing their potential as therapeutic agents. nih.gov

Table 2: Application of Molecular Dynamics Simulations for Thiazolyl-Indazole Scaffolds
Compound ClassProtein TargetSimulation SoftwareKey FindingsReference
Thiazolyl-indazole derivativesSARS-CoV-2 MProAMBERConfirmed stability of docking poses and identified key residue interactions. nih.govchemrxiv.org
Thiazole-based hydrazonesEGFRNot SpecifiedAssessed stability and conformational behavior within the binding site. nih.gov
Indazole derivativesHIF-1αNot SpecifiedShowed good binding efficiency and stability in the active site. nih.gov
Thiazole and Oxazole derivativesFructose 1,6-bisphosphatase (FBPase)Not SpecifiedValidated the rationality of 3D-QSAR and docking models. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For compounds based on the this compound framework, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly valuable.

These studies have been applied to large series of thiazole and indazole derivatives to guide the design of new, more potent inhibitors for various targets, including fructose-1,6-bisphosphatase (FBPase) and Hypoxia-inducible factor-1α (HIF-1α). nih.govmdpi.comnih.gov In a study of 105 FBPase inhibitors, 3D-QSAR models were developed that showed high statistical significance and predictive power. mdpi.comnih.gov The resulting 3D contour maps from CoMFA and CoMSIA provide a visual and interpretable guide to the structure-activity relationship. nih.gov

For example, these models can highlight regions where bulky, electron-donating, or hydrogen-bond accepting/donating groups are favored or disfavored for activity. Key insights from such studies on thiazole derivatives include:

Substituents with appropriate size at the C5 position of the thiazole ring are required to enhance potency. mdpi.com

A small and electron-withdrawing group at the C2 position linked to the thiazole core is likely to increase inhibition. mdpi.com

For indazole derivatives targeting HIF-1α, steric and electrostatic maps provide a structural framework for designing new inhibitors. nih.gov

The statistical robustness of these models, often validated through internal and external test sets, ensures their reliability for predicting the activity of newly designed compounds. mdpi.comnih.govlaccei.org

Table 3: Key Findings from QSAR Studies on Thiazole and Indazole Derivatives
Compound SeriesTargetQSAR MethodKey Structural Insights for Enhanced ActivityReference
Thiazole and Oxazole derivativesFBPaseCoMFA, CoMSIAProperly sized substituents at thiazole C5; small, electron-withdrawing group at thiazole C2. mdpi.com
Phosphonic acid-containing thiazolesFBPaseCoMFA, CoMSIAPhosphonic group is essential for binding; contour maps guide substituent placement. nih.gov
Indazole derivativesHIF-1α3D-QSARSteric and electrostatic maps provide a framework for new inhibitor design. nih.gov
Thiazole derivatives5-Lipoxygenase (5-LOX)2D-QSARGenerated a model with good correlation and prediction coefficients for anti-inflammatory drug development. laccei.org

In Silico Prediction of Binding Modes and Pharmacological Activity

The integration of molecular docking, MD simulations, and QSAR provides a powerful in silico workflow to predict the binding modes and pharmacological activity of novel compounds like this compound derivatives. This multi-faceted approach allows researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and rationally design molecules with improved therapeutic profiles.

Computer-aided prediction tools are used to evaluate not only the potential efficacy but also the toxicological properties and drug-likeness of new chemical entities. nih.govresearchgate.net For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening of new thiazole conjugates can assess their pharmacokinetic properties early in the drug discovery process. dergipark.org.trnih.gov

Table 4: Summary of In Silico Predictions for Thiazole-Containing Scaffolds
Compound ClassPredicted ActivityComputational Methods UsedKey OutcomeReference
Thiazolyl-indazole derivativesAntiviral (SARS-CoV-2)Docking, MD Simulations, MM-GBSAIdentified phenylthiazole scaffold as a promising candidate for MPro inhibitors. nih.govresearchgate.net
Thiazole and Oxazole derivativesAntidiabetic (FBPase inhibition)3D-QSAR, Docking, MD SimulationsGenerated predictive models and structural rules for designing potent inhibitors. mdpi.com
2,4-disubstituted thiazolesAntibacterial (DNA gyrase inhibition)Docking, ADME predictionIdentified a derivative with potential to inhibit DNA gyrase-ATPase activity. dergipark.org.tr
Thiadiazole analoguesCNS activityToxicity prediction, Lipinski filtersCompounds possess properties suggesting favorable pharmacokinetics. nih.govresearchgate.net

Future Directions and Research Opportunities in Indazole Thiazole Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of indazole-thiazole derivatives is a cornerstone for future research, as the accessibility and diversity of these compounds depend on the efficiency and versatility of their synthetic methodologies. While established methods like the Hantzsch thiazole (B1198619) synthesis provide a foundation, future efforts are directed towards developing more streamlined, cost-effective, and environmentally friendly routes.

Key research opportunities include:

One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. mdpi.com Developing novel MCRs for the direct synthesis of 4-(2H-indazol-2-yl)thiazole and its analogues from simple starting materials is a high-priority area.

Catalyst Innovation: The exploration of novel catalysts, including metal-based (e.g., palladium, copper) and organocatalysts, can lead to milder reaction conditions, higher yields, and improved regioselectivity. nih.govderpharmachemica.com For instance, synergistic cobalt and copper catalytic systems are being explored for the synthesis of 1H-indazoles. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These modern techniques can accelerate reaction times, improve yields, and allow for safer, more controlled production of indazole-thiazole compounds. They are particularly valuable for library synthesis in drug discovery campaigns.

Green Chemistry Approaches: The use of eco-friendly solvents (like water or ethanol), energy-efficient reaction conditions, and catalysts that can be recycled will be crucial for the sustainable development of these compounds. nih.gov

Future synthetic strategies will likely focus on methods that allow for the late-stage functionalization of the indazole-thiazole core, enabling the rapid generation of diverse chemical libraries for biological screening.

Discovery and Validation of New Biological Targets for Indazole-Thiazole Compounds

Indazole and thiazole derivatives are known to interact with a wide array of biological targets, and their combination offers the potential to engage new or multiple targets simultaneously. bohrium.comresearchgate.net A primary future direction is the systematic exploration and validation of these interactions to uncover new therapeutic applications.

Promising areas of investigation include:

Protein Kinase Inhibition: The indazole core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors like Axitinib and Pazopanib. bohrium.comnih.gov Future research will focus on designing indazole-thiazole hybrids that target specific kinases implicated in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Pim kinases. nih.govmdpi.comnih.gov

Antiviral and Antimicrobial Agents: Thiazolyl-indazole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (MPro), an essential enzyme for viral replication. researchgate.netchemrxiv.org This opens avenues for exploring their efficacy against other viral proteases and essential microbial enzymes like DNA gyrase. nih.gov

Metabolic Enzyme Inhibition: Hybrid molecules incorporating these scaffolds have shown promise as dual inhibitors of enzymes like thymidine (B127349) phosphorylase and α-glucosidase, suggesting potential applications in cancer and diabetes treatment. nih.gov

Neurodegenerative Diseases: Given the role of certain kinases and other proteins in neuroinflammation and neuronal dysfunction, exploring the activity of indazole-thiazole compounds in models of Alzheimer's and Parkinson's disease is a logical next step. mdpi.com

The validation of these new targets will require a combination of biochemical assays, cell-based studies, and preclinical animal models to establish the therapeutic potential and mechanism of action of lead compounds.

Potential Biological Target Class Specific Examples Therapeutic Area Supporting Evidence
Protein KinasesVEGFR-2, EGFR, Pim Kinases, FGFRCancer, InflammationIndazole is a known kinase inhibitor scaffold. nih.govnih.govmdpi.com
Viral EnzymesSARS-CoV-2 MProInfectious Diseases (Viral)Thiazolyl-indazole derivatives show inhibitory activity. researchgate.netchemrxiv.org
Bacterial EnzymesDNA Gyrase BInfectious Diseases (Bacterial)Thiazole derivatives demonstrate antibacterial activity through this target. nih.gov
Metabolic EnzymesThymidine Phosphorylase, α-GlucosidaseCancer, DiabetesIndazole-thiadiazole hybrids show dual inhibitory potential. nih.gov

Advanced Computational Design and Optimization of Next-Generation Analogues

In silico methods are indispensable tools for accelerating the drug discovery process. For indazole-thiazole chemistry, computational approaches will be pivotal in designing next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

Future research will heavily rely on:

Molecular Docking and Dynamics Simulations: These techniques are used to predict and analyze the binding interactions of indazole-thiazole compounds within the active sites of target proteins. researchgate.netnih.govrsc.org This provides crucial insights for structure-based drug design, helping to rationalize observed biological activity and guide the synthesis of more potent inhibitors. researchgate.net For example, simulations have shown that binding of thiazolyl-indazole derivatives to the MPro catalytic site is driven by interactions like π-stacking with His41. researchgate.netchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will help in building predictive models that correlate the structural features of indazole-thiazole analogues with their biological activity. These models can then be used to virtually screen new designs and prioritize compounds for synthesis.

Pharmacophore Modeling: This approach identifies the key chemical features required for a molecule to bind to a specific target. It can be used to design novel indazole-thiazole scaffolds that retain these essential features while possessing unique structures.

ADMET Prediction: Computational tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. nih.gov Integrating ADMET profiling into the design process helps in identifying candidates with favorable drug-like properties and avoiding costly failures in later stages. nih.gov

The synergy between computational predictions and experimental validation will create a more efficient and rational design cycle for optimizing lead compounds.

Investigation of Synergistic Effects in Hybrid Indazole-Thiazole Molecules

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores into a single entity is a growing trend in drug design. researchgate.net This approach aims to leverage the biological activities of the individual components to achieve synergistic effects, such as enhanced potency, dual-targeting capabilities, or the ability to overcome drug resistance. doi.org

Key opportunities in this area include:

Dual-Target Inhibitors: Designing hybrid molecules that can simultaneously inhibit two different targets in a disease pathway can lead to a more profound therapeutic effect than single-target agents. For instance, a hybrid could be designed to inhibit both a protein kinase and a protein involved in angiogenesis. nih.gov

Overcoming Drug Resistance: Hybrid molecules may act on multiple targets or alter the mechanism of action of existing drugs, providing a strategy to combat drug resistance. doi.org

Improved Pharmacological Profiles: The combination of the indazole and thiazole moieties can result in compounds with superior pharmacological properties compared to the individual components, including enhanced bioavailability and reduced off-target effects. researchgate.netdoi.org

Future work will involve the rational design and synthesis of diverse hybrid structures, followed by comprehensive biological evaluation to identify combinations that exhibit true synergy. Understanding the structural basis for these synergistic interactions will be critical for the development of highly effective, next-generation therapeutics. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.